Tetrabenazine
Overview
Description
Xenazine, also known by its generic name tetrabenazine, is a medication primarily used to treat involuntary movements (chorea) associated with Huntington’s disease. It is a vesicular monoamine transporter 2 (VMAT2) inhibitor, which helps control muscle movements by depleting monoamines such as dopamine, serotonin, and norepinephrine in the brain .
Mechanism of Action
Target of Action
Tetrabenazine primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles in neuronal cells .
Mode of Action
This compound acts by binding and inhibiting VMAT2 . This inhibition results in a decrease in the uptake of monoamines into synaptic vesicles, leading to a depletion of monoamine stores . This action is thought to help control involuntary body movements .
Biochemical Pathways
The inhibition of VMAT2 by this compound affects the dopaminergic signal transmission pathway . VMAT2 is responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells . This transportation contributes to the release of neurotransmitters inside the cell to the synaptic cleft, resulting in dopaminergic signal transmission .
Pharmacokinetics
This compound exhibits low bioavailability due to extensive first-pass effect . After oral administration, it is extensively metabolized in the liver . The metabolites are primarily eliminated renally (approximately 75%), and this compound is also cleared fecally (7% to 16%) .
Result of Action
The result of this compound’s action is the control of hyperkinetic movement disorders . By depleting monoamine neurotransmitters, it helps manage conditions like chorea in Huntington’s disease, hemiballismus, senile chorea, Tourette syndrome, and other tic disorders, as well as tardive dyskinesia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the individual’s liver function, which can vary due to factors such as age, health status, and the presence of other medications . Furthermore, the drug’s efficacy can be influenced by the severity and type of the patient’s condition .
Biochemical Analysis
Biochemical Properties
Tetrabenazine acts within the basal ganglia and promotes the depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores . It also decreases uptake into synaptic vesicles . This action of this compound is critical in its role in biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the levels of monoamine neurotransmitters, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with VMAT2. This compound binds to VMAT2 and inhibits it, which leads to a decrease in the transport of monoamine neurotransmitters into synaptic vesicles . This inhibition is non-competitive, and this compound locks VMAT2 in an occluded conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, a study found that this compound effectively suppresses HD-related chorea for up to 80 weeks
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, and it has been found that its effects can vary with different dosages
Metabolic Pathways
This compound is involved in the metabolic pathway related to the transport of monoamine neurotransmitters. It interacts with VMAT2, an enzyme responsible for the transport of these neurotransmitters from the cytosol to synaptic vesicles .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with VMAT2. By inhibiting VMAT2, this compound affects the localization and accumulation of monoamine neurotransmitters within neuronal cells .
Subcellular Localization
The subcellular localization of this compound is closely tied to its target, VMAT2, which is located in synaptic vesicles within neuronal cells . By binding to and inhibiting VMAT2, this compound can influence the distribution of monoamine neurotransmitters within these cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabenazine is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the this compound Core: The core structure is synthesized through a series of reactions, including cyclization and functional group transformations.
Functionalization: The core structure is then functionalized to introduce the necessary substituents that confer the desired pharmacological properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and potency.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards for pharmaceutical manufacturing. Key considerations include:
Reaction Efficiency: Maximizing yield and minimizing by-products.
Safety: Ensuring safe handling of chemicals and reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets all specifications.
Chemical Reactions Analysis
Types of Reactions
Tetrabenazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Functional groups on the this compound molecule can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties and applications.
Scientific Research Applications
Chemistry
In chemistry, tetrabenazine is studied for its unique structure and reactivity. Researchers explore its synthesis, modification, and potential as a scaffold for developing new compounds.
Biology
In biological research, this compound is used to study the role of monoamines in neurological processes. It serves as a tool to investigate the effects of monoamine depletion on brain function and behavior.
Medicine
Medically, this compound is used to treat chorea in Huntington’s disease patients. It is also being investigated for its potential in treating other movement disorders and psychiatric conditions.
Industry
In the pharmaceutical industry, this compound is a valuable drug for managing symptoms of Huntington’s disease. Its production and formulation are critical areas of research and development.
Comparison with Similar Compounds
Similar Compounds
Deutetrabenazine: A derivative of this compound with improved pharmacokinetic properties.
Valbenazine: Another VMAT2 inhibitor used to treat tardive dyskinesia.
Uniqueness
This compound is unique in its specific inhibition of VMAT2, which makes it particularly effective for treating chorea in Huntington’s disease. Its ability to deplete monoamines selectively in the brain distinguishes it from other compounds that may have broader or less targeted effects.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers and clinicians can better appreciate its role in treating neurological disorders and its potential for future therapeutic developments.
Properties
IUPAC Name |
(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-HOCLYGCPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042614 | |
Record name | Tetrabenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58-46-8, 1026016-84-1 | |
Record name | (±)-Tetrabenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1026016-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabenazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabenazine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026016841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRABENAZINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A3NP33E5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TETRABENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9O08YRN8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tetrabenazine?
A1: this compound exerts its therapeutic effect by reversibly binding to vesicular monoamine transporter type 2 (VMAT-2) [, , , , , , , , , ]. This binding inhibits the uptake of monoamines – including dopamine, serotonin, norepinephrine, and histamine – into presynaptic vesicles, leading to their depletion in the synaptic cleft [, , , , , , , , , ].
Q2: Does this compound interact directly with dopamine receptors?
A2: While its primary mechanism involves VMAT-2 inhibition, research suggests that this compound may also possess dopamine receptor antagonist properties, directly blocking the inhibitory effect of dopamine on prolactin secretion [, ]. This dual action distinguishes it from other VMAT-2 inhibitors and may contribute to its overall therapeutic profile.
Q3: Are there regional differences in how this compound affects monoamine depletion in the brain?
A3: Research indicates that regional differences in central monoamine depletion induced by this compound are not due to regional differences in the inhibition of vesicular monoamine uptake []. This suggests other factors, such as differences in monoamine turnover rates or receptor densities, contribute to the regional variations in this compound's effects.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H27NO3, and its molecular weight is 317.42 g/mol.
Q5: How stable is this compound in acidic conditions?
A5: Studies have shown that this compound can be susceptible to degradation in acidic environments []. This instability can lead to the formation of impurities, highlighting the importance of carefully considering formulation strategies and storage conditions.
Q6: How does deuteration impact the stability and pharmacokinetics of this compound?
A6: Deuthis compound, a deuterated form of this compound, exhibits a longer half-life and reduced plasma fluctuations compared to this compound [, , ]. This improved pharmacokinetic profile allows for less frequent dosing and potentially better tolerability.
Q7: What is the primary metabolic pathway of this compound?
A7: this compound undergoes extensive hepatic metabolism, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme []. It is metabolized into several active metabolites, including alpha-dihydrothis compound and beta-dihydrothis compound, which contribute to its therapeutic effect [, ].
Q8: How does the pharmacokinetic profile of deuthis compound differ from this compound?
A8: Deuthis compound's deuterium substitutions slow its metabolic clearance, resulting in a longer half-life (approximately 8.6 hours) compared to this compound (approximately 4.8 hours) [, ]. This allows for less frequent dosing and may contribute to improved tolerability.
Q9: What are the implications of CYP2D6 genotype on this compound metabolism and potential toxicity?
A9: Research suggests that CYP2D6 genotype polymorphisms can significantly influence this compound metabolism and its potential for hepatotoxicity []. This highlights the need for personalized dosing approaches based on individual genetic variations to optimize efficacy and minimize adverse effects.
Q10: What clinical conditions have been studied in relation to this compound treatment?
A10: this compound has been investigated for its therapeutic potential in various hyperkinetic movement disorders, including: * Chorea associated with Huntington’s disease [, , , , , , , ] * Tardive dyskinesia [, , , , , , ] * Tics associated with Tourette syndrome [, , ] * Dystonia [, , ] * Myoclonus [] * Post-stroke choreoathetosis []
Q11: What analytical methods have been used to quantify this compound and its metabolites in biological samples?
A11: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed as a sensitive and specific method for quantifying this compound and its active metabolites in human plasma []. This technique enables researchers to study the pharmacokinetic profile of the drug and its metabolites in clinical settings.
Q12: Are there alternative treatments for conditions where this compound is used, and how do they compare?
A12: Yes, several alternative treatments exist for conditions like chorea and tardive dyskinesia, including other VMAT-2 inhibitors like deuthis compound and valbenazine, as well as antipsychotic medications [, , , , ]. The choice of treatment depends on various factors, such as the specific condition, individual patient characteristics, potential side effects, and treatment goals.
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